{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol
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Overview
Description
{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol is a chemical compound with the molecular formula C11H10ClNO2S. It is characterized by the presence of a thiazole ring, a phenyl group, and a methanol moiety.
Scientific Research Applications
Chemistry
In chemistry, {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives may serve as lead compounds for the development of new pharmaceuticals targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
Target of Action
Thiazoles, a class of compounds that includes “{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol”, are known to have a wide range of biological activities. They are found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, and flavones
Mode of Action
Thiazoles are known to interact with a variety of biological targets, potentially leading to various physiological effects .
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Thiazoles are known to have a wide range of effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol typically involves the reaction of 2-chloro-1,3-thiazole with 4-hydroxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Imidazole Derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal applications.
Uniqueness
{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol is unique due to the presence of both a thiazole ring and a phenylmethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-8(6-14)2-4-9/h1-5,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDYAHAAXKUKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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